N-(2,4-difluorophenyl)-N'-(3-methoxypropyl)-1,2-hydrazinedicarbothioamide
Overview
Description
N-(2,4-difluorophenyl)-N'-(3-methoxypropyl)-1,2-hydrazinedicarbothioamide is a useful research compound. Its molecular formula is C12H16F2N4OS2 and its molecular weight is 334.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.07335982 g/mol and the complexity rating of the compound is 349. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antipyretic, Antiarrhythmic, and Hypotensive Activities
Compounds synthesized from hydrazinecarbothioamides, similar to N-(2,4-difluorophenyl)-N'-(3-methoxypropyl)-1,2-hydrazinedicarbothioamide, have exhibited significant antipyretic, antiarrhythmic, and hypotensive activities in rats. These compounds also show weak anti-inflammatory, analgesic, and in vitro platelet antiaggregating activities (Bruno et al., 1993).
Antioxidant Activity
New hydrazinecarbothioamides have been synthesized and evaluated for their antioxidant activities. These compounds demonstrate excellent antioxidant capabilities, highlighting their potential in mitigating oxidative stress-related conditions (Barbuceanu et al., 2014).
Anticonvulsant Approach
Research on novel N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides indicates their potential in anticonvulsant therapies. Some compounds in this category have shown promising results in seizure models, suggesting their use in treating epilepsy (Tripathi & Kumar, 2013).
Anticancer and Molecular Docking Studies
Benzene sulfonamide derivatives, which include hydrazinecarbothioamide structures, have shown potent anticancer effects against breast carcinoma cell lines. Molecular docking studies reveal these compounds' interactions with cancer cells, highlighting their potential as anticancer agents (Mohamed et al., 2022).
Solubility Studies
The solubility of hydrazinecarbothioamide analogues in various solvents has been thoroughly investigated. Understanding solubility is crucial for pharmaceutical applications, including drug formulation and delivery (Shakeel et al., 2014).
Fluorescent Probe Applications
Hydrazinecarbothioamide-based fluorescent probes have been developed for detecting metal ions like Zn2+. These probes are valuable for environmental monitoring and biological studies due to their selectivity and sensitivity (Suh et al., 2022).
Corrosion Inhibition
Hydrazinecarbothioamides have been studied as corrosion inhibitors, showing potential in protecting metals against corrosion in acidic environments. This application is significant in industrial processes and material preservation (Singh et al., 2021).
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-(3-methoxypropylcarbamothioylamino)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N4OS2/c1-19-6-2-5-15-11(20)17-18-12(21)16-10-4-3-8(13)7-9(10)14/h3-4,7H,2,5-6H2,1H3,(H2,15,17,20)(H2,16,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLKONKWEVNYSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=S)NNC(=S)NC1=C(C=C(C=C1)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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